molecular formula C8H6LiN3O2 B2538901 Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2361645-11-4

Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2538901
CAS No.: 2361645-11-4
M. Wt: 183.1
InChI Key: FUXWRHPFXPRCTA-UHFFFAOYSA-M
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Description

Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic lithium salt featuring a triazolopyridine core substituted with a methyl group at position 7 and a carboxylate group at position 3.

Properties

IUPAC Name

lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.Li/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWRHPFXPRCTA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=NN=C(N2C=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The lithium carboxylate group facilitates nucleophilic substitution reactions, particularly with alkyl halides or acylating agents. For example:

  • Reaction with methyl iodide in anhydrous THF yields the methyl ester derivative via an S<sub>N</sub>2 mechanism .

  • Acyl chloride reagents (e.g., acetyl chloride) can displace the lithium ion to form mixed anhydrides, which are intermediates in peptide synthesis .

Table 1: Representative Nucleophilic Substitutions

ReagentProductConditionsSource
CH<sub>3</sub>IMethyl ester derivativeTHF, 0°C, 2h
AcClAcetylated mixed anhydrideDMF, RT, 1h

Cyclization and Heterocycle Formation

The triazole ring participates in cycloaddition and annulation reactions. A patent (WO2014210042A2) describes using thiophosphetane compounds to induce cyclization, forming fused polyheterocyclic systems . For example:

  • Reaction with 1,2-diketones under acidic conditions generates pyrazine-fused derivatives .

  • PhI(OAc)<sub>2</sub>-mediated oxidative cyclization forms extended triazolopyridine scaffolds .

Key Reaction Pathway

  • Deprotonation of the triazole N-H (if present) using NaH.

  • Oxidative coupling with alkynes or alkenes via transition-metal catalysis .

Amide Coupling Reactions

The carboxylate group can be converted to an amide via activation with coupling agents like HBTU or EDCI:

  • Reaction with piperidine derivatives (e.g., 10 in Scheme 1 of PMC6737539) forms bioactive amides with anticancer activity .

  • Yields exceed 75% when using DIPEA as a base in DMF at room temperature .

Table 2: Amide Synthesis Conditions

Coupling AgentBaseSolventYield (%)ApplicationSource
HBTUDIPEADMF82Anticancer agents
EDCIDMAPCH<sub>2</sub>Cl<sub>2</sub>68Kinase inhibitors

Coordination and Metal Exchange

The lithium ion can be replaced by other cations, altering solubility and reactivity:

  • Treatment with NaCl or KCl precipitates the sodium/potassium carboxylate salts, which exhibit reduced bioavailability compared to the lithium form .

  • Transition metals (e.g., Cu<sup>2+</sup>) form coordination complexes, as evidenced by IR spectroscopy shifts in the carboxylate stretching region (1650–1550 cm<sup>−1</sup>).

Functionalization of the Triazole Ring

Electrophilic substitution on the triazole ring is directed by the methyl group at position 7:

  • Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively targets position 5.

  • Bromination using NBS in CCl<sub>4</sub> yields mono-brominated derivatives, which serve as Suzuki coupling precursors .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Kinase Inhibition : Binds to ATP pockets in c-Met/VEGFR-2 kinases via hydrogen bonding (N-H···O=C) and π-π stacking .

  • Anticancer Activity : Induces apoptosis in A549 lung cancer cells (IC<sub>50</sub> = 0.98 µM) by blocking cell cycle progression at G<sub>0</sub>/G<sub>1</sub> .

Stability and Degradation Pathways

  • Hydrolysis : The carboxylate group undergoes slow hydrolysis in aqueous acidic conditions (pH < 3), regenerating the free carboxylic acid .

  • Thermal Degradation : Decomposes above 200°C, releasing CO<sub>2</sub> and forming a triazolopyridine residue.

Scientific Research Applications

Anticancer Properties

Research indicates that Lithium; 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit specific kinases involved in tumor growth and proliferation. The compound can induce apoptosis in various cancer cell lines by modulating intracellular signaling pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown anti-inflammatory properties. It may be beneficial in treating inflammatory diseases by inhibiting pathways that lead to inflammation .

Comparative Analysis with Related Compounds

The following table highlights the unique features of Lithium; 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
Lithium; 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylateContains lithium ion; methyl group at position 7Enhanced solubility; notable kinase inhibition
7-Chloro-[1,2,4]triazolo[4,3-a]pyridineChlorine substituent at position 7Potent antibacterial activity
5-Methyl-[1,2,4]triazolo[4,3-b]pyridineMethyl group at position 5Different biological activity profile
8-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridineTrifluoromethyl group at position 8Increased lipophilicity; altered pharmacokinetics

Case Studies and Research Findings

Several studies have explored the therapeutic applications of Lithium; 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines through targeted kinase inhibition .
  • Anti-inflammatory Research : Another research effort highlighted its potential in reducing inflammation markers in vitro and suggested further exploration in vivo .

Mechanism of Action

The mechanism by which lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be better understood through comparison with analogous compounds. Key differences in substituent positions, molecular formulas, and applications are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Methyl at position 7; Li carboxylate Likely C₈H₆LiN₃O₂ ~187.03 (estimated) Not explicitly provided Potential solubility advantages for drug delivery; methyl group may enhance metabolic stability.
Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Tetrahydrogenated ring; Li carboxylate C₇H₈LiN₃O₂ ~165.05 (estimated) Not provided Hydrogenation increases ring flexibility, potentially altering binding affinity in biological targets.
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Methyl at position 6; Li carboxylate Likely C₈H₆LiN₃O₂ ~187.03 (estimated) Not provided Positional isomerism (6- vs. 7-methyl) may influence steric interactions in drug-receptor binding.
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Ethyl ester C₉H₉N₃O₂ 191.187 1260831-52-4 Ester form increases lipophilicity, favoring membrane permeability but reducing water solubility.
Lithium [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (unsubstituted) No substituents; Li carboxylate C₇H₄LiN₃O₂ ~173.01 (estimated) 2305253-53-4 Baseline structure for studying substituent effects; simpler synthesis but limited bioactivity.

Key Structural and Functional Differences:

  • Hydrogenation : The tetrahydro derivative () exhibits a saturated pyridine ring, enhancing conformational flexibility but possibly reducing aromatic π-π stacking interactions.
  • Salt vs. Ester : The lithium carboxylate form improves water solubility compared to the ethyl ester (), making it more suitable for aqueous formulations in drug development.

Biological Activity

Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a notable compound within the class of triazolo[4,3-a]pyridine derivatives. Its unique structure and the presence of lithium contribute to its significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a lithium ion coordinated with a 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate moiety. This configuration enhances its solubility and bioavailability compared to other triazolo derivatives. The molecular formula is C7H6LiN3O2C_7H_6LiN_3O_2 with a CAS number of 2305253-53-4.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Anticancer Activity : The compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating intracellular signaling pathways such as the MAPK pathway.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and signaling pathways. This positions it as a potential treatment for various inflammatory diseases .

Anticancer Studies

A study highlighted the compound's ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways. The following table summarizes findings from selected studies on its anticancer properties:

StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis via MAPK inhibition
MCF-720Induction of oxidative stress
A54925Inhibition of cell proliferation

Anti-inflammatory Studies

The anti-inflammatory properties were assessed through various assays measuring cytokine levels and inflammatory markers. Key findings are summarized below:

StudyModelEffect ObservedIC50 (µM)
LPS-inducedDecreased TNF-α levels30
RAW 264.7 cellsInhibition of IL-625
Animal modelReduced edema40

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that administration of the compound led to a measurable reduction in tumor size in 30% of participants. The mechanism was attributed to its ability to disrupt cell cycle progression and promote apoptosis.
  • Case Study on Inflammatory Disorders : In patients with rheumatoid arthritis, treatment with this compound resulted in significant improvements in joint pain and swelling after six weeks of therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via oxidative cyclization of hydrazine intermediates. Sodium hypochlorite (NaOCl) in ethanol at room temperature is a green chemistry approach, yielding ~73% (based on analogous triazolopyridine syntheses) . Alternative methods include copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires elevated temperatures and DMSO as a solvent .
  • Data Comparison :

MethodOxidant/CatalystSolventTemp. (°C)Yield (%)Reference
Oxidative cyclizationNaOClEthanol2573
CuAACCuSO₄·Na ascorbateDMSO8065–70

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use X-ray crystallography (CCDC deposition codes provided in supporting data for related triazolopyridines) and advanced NMR techniques (e.g., ¹H/¹³C NMR, HSQC). The methyl group at position 7 and carboxylate lithium coordination should show distinct shifts in ¹H NMR (δ ~2.5 ppm for methyl, δ ~170 ppm for carboxylate in ¹³C NMR) .

Q. What solvents and storage conditions are optimal for stability?

  • Methodology : The compound is hygroscopic due to lithium coordination. Store under argon at –20°C in anhydrous DMSO or ethanol. Stability tests via HPLC over 30 days show <5% degradation under these conditions .

Advanced Research Questions

Q. How do electronic effects of the 7-methyl group influence reactivity in cross-coupling reactions?

  • Methodology : The methyl group acts as an electron-donating substituent, enhancing electrophilic substitution at the pyridine ring. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) . Compare reactivity with non-methylated analogs using Hammett parameters or DFT calculations .

Q. What strategies resolve contradictions in reported bioactivity data for triazolopyridine derivatives?

  • Case Study : Antimicrobial assays may show variability due to differences in bacterial strains or assay protocols. For example, MIC values for triazolopyridines range from 2–64 µg/mL depending on substituents . Validate results using standardized CLSI guidelines and include positive controls (e.g., ciprofloxacin).

Q. How can computational modeling predict the lithium-carboxylate coordination mode?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model lithium binding. Experimental validation via IR spectroscopy (COO⁻ symmetric/asymmetric stretching at 1580 cm⁻¹ and 1410 cm⁻¹) and XPS (Li 1s binding energy ~55 eV) .

Recommendations for Contradictory Data Analysis

  • Synthetic Yields : Replicate reactions under inert atmospheres to mitigate lithium hydrolysis.
  • Bioactivity Variability : Use isogenic bacterial strains and standardized MIC protocols .
  • Structural Ambiguities : Combine XRD with solid-state NMR to confirm lithium coordination geometry .

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